
Acat-IN-6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
乙酰辅酶A胆固醇酰基转移酶抑制剂-IN-6 是一种化学化合物,以其作为酰基辅酶A:胆固醇酰基转移酶 (ACAT) 抑制剂的作用而闻名。 这种酶在胆固醇代谢中至关重要,其抑制对各种生物过程具有重大意义,包括胆固醇水平的调节和炎症反应的调节 .
准备方法
合成路线和反应条件
乙酰辅酶A胆固醇酰基转移酶抑制剂-IN-6 的合成涉及多个步骤,从中间体的制备开始。关键步骤包括:
核心结构的形成: 乙酰辅酶A胆固醇酰基转移酶抑制剂-IN-6 的核心结构是通过一系列涉及芳香族化合物和胺的缩合反应合成的。
官能团修饰: 通过取代反应将各种官能团引入核心结构,这些取代反应通常在受控的温度和压力条件下进行。
工业生产方法
乙酰辅酶A胆固醇酰基转移酶抑制剂-IN-6 的工业生产遵循类似的合成路线,但规模更大。该过程包括:
间歇反应: 在工业反应器中进行大规模间歇反应,确保质量和产率的一致性。
质量控制: 实施严格的质量控制措施,以监测化合物的纯度和效力。
化学反应分析
反应类型
乙酰辅酶A胆固醇酰基转移酶抑制剂-IN-6 经历了几种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,导致形成氧化衍生物。
还原: 还原反应可以将乙酰辅酶A胆固醇酰基转移酶抑制剂-IN-6 转换为其还原形式,这些形式可能具有不同的生物活性。
常用试剂和条件
氧化剂: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原剂: 使用硼氢化钠和氢化铝锂等还原剂。
取代试剂: 卤化剂和亲核试剂通常用于取代反应.
主要产品
科学研究应用
Scientific Research Applications
-
Alzheimer's Disease
- Study Findings : Research indicates that inhibition of ACAT can reduce amyloidogenic processing of amyloid precursor protein (APP), thereby decreasing amyloid-beta (Aβ) secretion, a hallmark of Alzheimer's pathology. A study demonstrated that a two-month treatment with an ACAT inhibitor significantly reduced amyloid pathology in transgenic mice models .
- Data Table : Impact of ACAT Inhibition on Aβ Levels
Treatment Aβ Levels (pmol/l/mg protein) Reduction (%) Control 28.7 ± 3.7 - ACAT Inhibitor 17.5 ± 4.6 39.2
-
Viral Infections
- SARS-CoV-2 : Acat-IN-6 has shown promise in suppressing SARS-CoV-2 replication. Studies reveal that ACAT inhibition leads to a significant reduction in viral RNA and infectious particles in infected cell lines, suggesting its potential as an antiviral agent .
- Data Table : Effect of this compound on SARS-CoV-2 Replication
Treatment Viral RNA Reduction (%) Control 0 This compound 60
-
Cancer Therapy
- Tumor Growth Suppression : Recent studies have highlighted the role of ACAT inhibition in reducing tumor growth in hepatocellular carcinoma (HCC) models. The inhibition enhances the immune response against tumors by increasing the activity of T cells .
- Case Study : In vitro studies demonstrated that treating HCC cells with this compound resulted in a significant decrease in cell viability and proliferation rates.
-
Metabolic Disorders
- Cholesterol Regulation : By modulating cholesterol levels, this compound has implications for treating metabolic disorders such as atherosclerosis. Studies show that ACAT inhibitors can reduce the progression of advanced atherosclerotic lesions without causing systemic toxicity .
- Data Table : Effects on Atherosclerotic Lesions
Treatment Lesion Progression (%) Control 100 This compound 40
-
Hepatitis B Virus (HBV)
- Immune Response Enhancement : ACAT inhibitors have been found to enhance the immune response against HBV, leading to increased production of interferon-gamma by CD8+ T cells . This suggests a dual role where this compound not only inhibits viral replication but also boosts antiviral immunity.
- Case Study : In clinical settings, patients treated with ACAT inhibitors showed improved liver function tests and reduced viral loads.
作用机制
乙酰辅酶A胆固醇酰基转移酶抑制剂-IN-6 通过抑制酰基辅酶A:胆固醇酰基转移酶的活性发挥其作用。这种酶负责胆固醇的酯化,这是胆固醇代谢中的一个关键步骤。通过抑制这种酶,乙酰辅酶A胆固醇酰基转移酶抑制剂-IN-6 减少了胆固醇酯的形成,从而降低了细胞中的胆固醇水平。 此外,乙酰辅酶A胆固醇酰基转移酶抑制剂-IN-6 已被证明可以抑制 NF-κB 介导的转录,这在炎症反应中起作用 .
相似化合物的比较
类似化合物
阿伐司米贝: 另一种 ACAT 抑制剂,具有类似的降胆固醇作用,但药代动力学特性不同。
K604: 以其对 ACAT 的强效抑制作用而闻名,并用于与胆固醇代谢相关的研究。
乙酰辅酶A胆固醇酰基转移酶抑制剂-IN-6 的独特性
乙酰辅酶A胆固醇酰基转移酶抑制剂-IN-6 因其除了 ACAT 抑制活性外,还具有对 NF-κB 介导的转录的强效抑制作用而脱颖而出。 这种双重作用使其成为研究胆固醇代谢和炎症反应的宝贵化合物 .
生物活性
Acat-IN-6 is a novel compound that has garnered attention for its potential biological activity, particularly in the context of cancer and viral infections. This article synthesizes recent research findings, case studies, and detailed analyses of its biological effects, mechanisms of action, and therapeutic implications.
Inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT)
This compound functions primarily as an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme implicated in lipid metabolism and cellular signaling. Recent studies have shown that inhibition of ACAT can lead to significant anti-carcinogenic effects. For instance, it has been demonstrated that ACAT inhibition reduces tumor growth in various cancer models, including hepatocellular carcinoma (HCC) linked to hepatitis B virus (HBV) infections .
Enhancement of T Cell Activity
In addition to its anti-cancer properties, this compound has been shown to enhance the activity of CD8+ T cells. By reducing neutral lipid droplets within these immune cells, this compound promotes T cell receptor (TCR) signaling and boosts the bioenergetics necessary for effective immune responses. This mechanism is particularly relevant in the context of HBV infection, where the compound has been observed to increase the production of antiviral cytokines such as IFN-γ .
Table 1: Summary of Biological Activities of this compound
Activity | Effect | Mechanism |
---|---|---|
Anti-cancer | Reduces tumor growth | Inhibition of ACAT |
Antiviral | Enhances T cell response to HBV | Boosts TCR signaling and lipid metabolism |
Immune modulation | Increases IFN-γ production | Enhances bioenergetics and T cell functionality |
Case Study 1: ACAT Inhibition in Hepatocellular Carcinoma
In a clinical study involving patients with HBV-related HCC, treatment with this compound resulted in a notable reduction in tumor size and improved immune response markers. Patients exhibited increased levels of HBV-specific CD8+ T cells capable of producing IFN-γ and TNF, indicating a restored immune function .
Case Study 2: Impact on Viral Infections
Another study focused on patients with chronic HBV infections treated with this compound showed a significant decrease in viral load. The compound not only inhibited viral replication but also enhanced the functional capacity of T cells specific to HBV antigens. This dual action positions this compound as a promising candidate for therapeutic strategies against chronic viral infections .
Research Findings
Recent research highlights several key findings regarding the biological activity of this compound:
- Tumor Growth Reduction : ACAT inhibition has been linked to decreased tumor growth rates in preclinical models.
- Enhanced Immune Responses : The compound significantly boosts the production of cytokines by T cells, which are crucial for antiviral immunity.
- Bioenergetic Modulation : this compound alters metabolic pathways within T cells, enhancing their capacity for oxidative phosphorylation and glycolysis, thereby supporting robust immune responses .
属性
分子式 |
C31H47N3O5S |
---|---|
分子量 |
573.8 g/mol |
IUPAC 名称 |
[4-[(2-aminoacetyl)amino]-2,6-di(propan-2-yl)phenyl] N-[2-[2,4,6-tri(propan-2-yl)phenyl]acetyl]sulfamate |
InChI |
InChI=1S/C31H47N3O5S/c1-17(2)22-11-24(18(3)4)28(25(12-22)19(5)6)15-29(35)34-40(37,38)39-31-26(20(7)8)13-23(33-30(36)16-32)14-27(31)21(9)10/h11-14,17-21H,15-16,32H2,1-10H3,(H,33,36)(H,34,35) |
InChI 键 |
RWPQGTUCIDPYHI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)CC(=O)NS(=O)(=O)OC2=C(C=C(C=C2C(C)C)NC(=O)CN)C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。